molecular formula C19H17N7O3 B14927412 N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927412
M. Wt: 391.4 g/mol
InChI Key: HCZGFGYPWMZKPR-UHFFFAOYSA-N
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Description

N~2~-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethylphenyl and nitropyrazole groups. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to enhance reaction rates. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-ETHYLPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17N7O3/c1-3-12-4-6-13(7-5-12)20-19(27)15-10-17-21-14(8-9-25(17)22-15)18-16(26(28)29)11-24(2)23-18/h4-11H,3H2,1-2H3,(H,20,27)

InChI Key

HCZGFGYPWMZKPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C=CC(=NC3=C2)C4=NN(C=C4[N+](=O)[O-])C

Origin of Product

United States

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